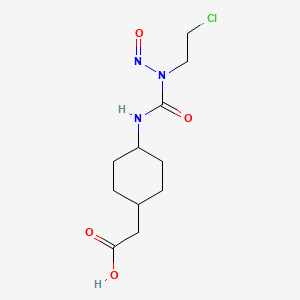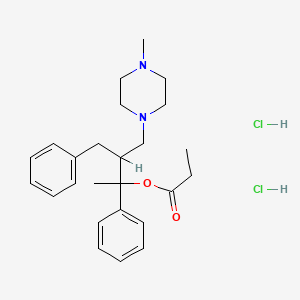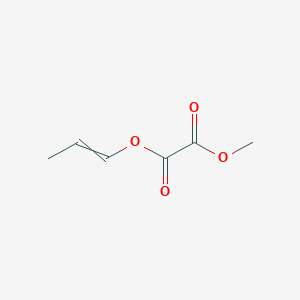
3-Aminopropyldimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminopropyldimethoxysilane is an organosilicon compound that features an amino group attached to a propyl chain, which is further connected to a silicon atom bonded to two methoxy groups. This compound is widely used in various fields due to its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials.
準備方法
Synthetic Routes and Reaction Conditions
3-Aminopropyldimethoxysilane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropyltrimethoxysilane with ammonia or an amine under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or ethanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrolysis and condensation of alkoxysilanes. This process is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to achieve high purity and yield.
化学反応の分析
Types of Reactions
3-Aminopropyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a catalyst such as hydrochloric acid or acetic acid.
Condensation: Often catalyzed by acids or bases, with the reaction occurring at room temperature or slightly elevated temperatures.
Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions carried out in organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted amines and silanes.
科学的研究の応用
3-Aminopropyldimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a silanization agent to modify surfaces, enhancing the adhesion of coatings and improving the stability of materials.
Biology: Employed in the functionalization of nanoparticles for drug delivery systems and biosensors.
Medicine: Utilized in the development of biocompatible materials for implants and medical devices.
Industry: Applied in the production of adhesives, sealants, and coatings to improve their mechanical properties and durability.
作用機序
The primary mechanism by which 3-Aminopropyldimethoxysilane exerts its effects is through the formation of covalent bonds with various substrates. The amino group can react with functional groups on organic molecules, while the silicon atom can form bonds with inorganic surfaces. This dual reactivity allows it to act as a bridge between different materials, enhancing their compatibility and performance.
類似化合物との比較
Similar Compounds
3-Aminopropyltriethoxysilane: Similar structure but with three ethoxy groups instead of two methoxy groups.
3-Aminopropyl(diethoxy)methylsilane: Contains two ethoxy groups and one methyl group attached to the silicon atom.
3-Aminopropyldimethylethoxysilane: Features two methyl groups and one ethoxy group attached to the silicon atom.
Uniqueness
3-Aminopropyldimethoxysilane is unique due to its specific combination of functional groups, which provides a balance between reactivity and stability. The presence of two methoxy groups allows for efficient hydrolysis and condensation reactions, while the amino group offers versatility in forming covalent bonds with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion and compatibility between organic and inorganic materials.
特性
分子式 |
C5H14NO2Si |
|---|---|
分子量 |
148.26 g/mol |
InChI |
InChI=1S/C5H14NO2Si/c1-7-9(8-2)5-3-4-6/h3-6H2,1-2H3 |
InChIキー |
KDXNQVWPBVZBRG-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)





![1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14652616.png)
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)




methanone](/img/structure/B14652672.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)
